molecular formula C11H10F3NO3 B3040316 2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid CAS No. 1858250-74-4

2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid

Cat. No. B3040316
CAS RN: 1858250-74-4
M. Wt: 261.2 g/mol
InChI Key: WPKSOFAVLZCUEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid is a chemical compound with the molecular formula C11H10F3NO3 and a molecular weight of 261.2 g/mol . It is intended for research use only and is not suitable for human or veterinary use.


Molecular Structure Analysis

The molecular structure of 2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid consists of a benzoic acid core with three fluorine atoms and a morpholinyl group attached . The exact spatial arrangement of these groups would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid, such as its melting point, boiling point, and density, are not provided in the search results . These properties can be determined through experimental methods or predicted using computational chemistry tools.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of DNA-PK Inhibitors : 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl 2,2,2-trifluoromethanesulfonate, a precursor of DNA-dependent protein kinase (DNA-PK) inhibitors, is synthesized using 2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid. This process involves allyl protecting groups and has been refined for improved yield (Rodriguez Aristegui et al., 2006).

  • Preparation of Antimicrobial Agents : Synthesis of compounds like 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine demonstrates antimicrobial properties. These compounds are characterized by techniques such as NMR, IR, and X-ray diffraction, signifying the role of 2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid in creating biologically active molecules (Mamatha S.V et al., 2019).

Pharmacological Applications

  • Antioxidant Activity : QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, related to 2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid, revealed significant antioxidant activities. These findings are crucial for the development of new potential antioxidants (Drapak et al., 2019).

Material Science and Chemistry

  • Photophysical Characterization : Studies on compounds like 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, structurally related to 2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid, provide insights into the photophysical properties of these compounds. This includes absorption spectra and emission lifetime data, essential for material science applications (Chin et al., 2010).

  • Molluscicidal Properties : 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative of 2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid, has been synthesized and shows effective molluscicidal effects. This is important for pest control in agricultural settings (Duan et al., 2014).

Biological and Medical Research

  • Antimicrobial and Hemolytic Activity : Derivatives of 2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid, such as 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide, display antimicrobial and hemolytic activities, indicating potential in the development of new antimicrobial agents (Gul et al., 2017).

  • Neurokinin-1 Receptor Antagonist : Compounds like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, related to 2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid, are effective as neurokinin-1 receptor antagonists. This has implications in treating conditions like depression and emesis (Harrison et al., 2001).

properties

IUPAC Name

2,3,5-trifluoro-4-morpholin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c12-7-5-6(11(16)17)8(13)9(14)10(7)15-1-3-18-4-2-15/h5H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKSOFAVLZCUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C(=C2F)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid
Reactant of Route 3
Reactant of Route 3
2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid
Reactant of Route 4
Reactant of Route 4
2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid
Reactant of Route 5
Reactant of Route 5
2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid
Reactant of Route 6
Reactant of Route 6
2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.